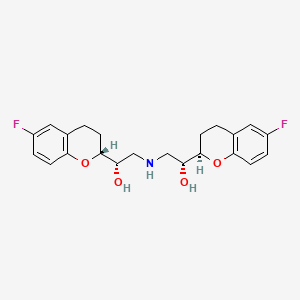

(R,S,R,R)-Nebivolol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25F2NO4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m1/s1 |

InChI Key |

KOHIRBRYDXPAMZ-GMQQQROESA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nebivolol Stereoisomers and Chiral Intermediates

Non-Stereoselective Synthesis Pathways

Early synthetic routes to nebivolol (B1214574) were often non-stereoselective, producing a mixture of stereoisomers that required subsequent separation. google.com A common strategy involved the synthesis of racemic 2-oxiranyl-chromans as key intermediates, which were then coupled to form the final nebivolol structure. google.com

| Starting Material | Key Intermediate | Challenges | Reference |

|---|---|---|---|

| 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | Racemic 2-oxiranyl-chromans | Low yield after separation, use of chromatography for isomer separation. | google.com |

| Diastereomeric cyanohydrins | Separated diastereomeric cyanohydrins | Requires separation of diastereomers. | google.com |

Enantioselective Total Synthesis Approaches

To overcome the limitations of non-stereoselective methods, significant research has focused on the development of enantioselective total syntheses of nebivolol. These approaches aim to control the stereochemistry at each chiral center, leading to a more efficient and direct synthesis of the desired stereoisomers.

Catalytic Kinetic Resolution Strategies (e.g., Zr-catalyzed)

A key advancement in the enantioselective synthesis of nebivolol has been the use of catalytic kinetic resolution. acs.orgacs.org This strategy involves the resolution of racemic intermediates using a chiral catalyst. One notable example is the zirconium-catalyzed kinetic resolution of racemic allylic ethers. google.comacs.org

In a convergent synthesis of (S,R,R,R)-nebivolol, the key chiral chroman fragments were prepared through a Zr-catalyzed kinetic resolution of racemic cycloheptenyl styrenyl ethers. acs.orgacs.org Specifically, the (EBTHI)Zr catalyst was employed for this resolution. acs.orgresearchgate.net For instance, treatment of a racemic silyl-protected cycloheptenyl styrenyl ether with EtMgCl and (R)-(EBTHI)Zr-binol resulted in the desired resolved intermediate in 44% yield and with greater than 98% enantiomeric excess (ee). google.com This method, while highly effective, can be limited by the commercial availability and cost of the specialized zirconium catalyst. google.comeurekaselect.com

| Racemic Intermediate | Chiral Catalyst | Key Finding | Reference |

|---|---|---|---|

| Cycloheptenyl styrenyl ethers | (EBTHI)Zr catalyst | Efficient kinetic resolution, affording chiral nonracemic 2-substituted chromenes. | acs.orgacs.orgresearchgate.net |

| Silyl-protected cycloheptenyl styrenyl ether | (R)-(EBTHI)Zr-binol | Achieved 44% yield and >98% ee for the resolved intermediate. | google.com |

Asymmetric Epoxidation Methodologies (e.g., Sharpless Asymmetric Epoxidation)

Sharpless Asymmetric Epoxidation (SAE) has proven to be a powerful tool for the enantioselective synthesis of nebivolol and its intermediates. researchgate.netacs.orgnih.gov This method allows for the stereoselective introduction of an epoxide functionality, which can then be further manipulated to form the chiral chromane (B1220400) ring.

In one approach, the E-allylic alcohol, 4-fluoro-2-(5-hydroxypent-3-enyl)phenol, was subjected to SAE using diethyl tartrate (DET) as a chiral ligand. researchgate.net The resulting chiral epoxides were then treated with sodium hydroxide (B78521) to induce a 6-exo-selective epoxide-phenol cyclization, yielding the desired chroman derivatives as single diastereomers. researchgate.net Another strategy utilized SAE on an allylic alcohol to produce optically active diastereomers which were key to the synthesis. researchgate.net While effective, a drawback of SAE is the potential for producing products that are not enantiopure, which may necessitate further purification. google.com

| Substrate | Key Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| 4-fluoro-2-(5-hydroxypent-3-enyl)phenol | Sharpless Asymmetric Epoxidation with DET | Formation of chiral epoxides followed by intramolecular cyclization to form chroman derivatives. | researchgate.net |

| Allyl alcohol | Sharpless Asymmetric Epoxidation (SAE) | Synthesis of diastereoisomeric (R,R)-1 and (S,R)-1. | researchgate.net |

Ring-Opening and Ring-Closing Metathesis in Chiral Chromane Formation

Ring-opening metathesis (ROM) and ring-closing metathesis (RCM) have been employed in elegant strategies for the construction of the chiral chromane core of nebivolol. google.comacs.org These molybdenum-catalyzed reactions provide a versatile method for forming the heterocyclic ring system.

In a total synthesis of (S,R,R,R)-nebivolol, a key step involved the Mo-catalyzed metathesis of a resolved cycloheptenyl styrenyl ether to form a chiral nonracemic 2-substituted chromene. acs.orgacs.org This was followed by a sequence of reactions including Wacker oxidation and catalytic hydrogenation. google.com Another approach utilized a sequential ruthenium-catalyzed RCM-transfer hydrogenation sequence starting from 2-(allyloxy)styrenes to synthesize chromanes. researchgate.net

| Reaction Type | Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Ring-Opening/Ring-Closing Metathesis | Mo(CHCMe2Ph)(N(2,6-(i-Pr)2C6H3))(OCMe(CF3)2)2 | Formation of chiral nonracemic 2-substituted chromenes from cycloheptenyl styrenyl ethers. | acs.orgacs.orgresearchgate.net |

| Ring-Closing Metathesis-Transfer Hydrogenation | First-generation Grubbs catalyst | Synthesis of chromanes from 2-(allyloxy)styrenes. | researchgate.net |

Preparation of Key Chiral Building Blocks

The convergent synthesis of nebivolol relies on the efficient preparation of key chiral building blocks, particularly chroman epoxides. These intermediates contain the necessary stereocenters for the final coupling reaction.

Chroman Epoxides and Their Stereoselective Synthesis

The stereoselective synthesis of chroman epoxides is a critical aspect of many enantioselective routes to nebivolol. google.comepo.org These epoxides are typically prepared from the corresponding chroman aldehydes or carboxylic acids.

One method involves the resolution of racemic 6-fluoro-chroman-2-yl-carboxylic acid via the formation of diastereomeric amides with (+)-dehydroabietylamine. google.com The separated enantiomers are then converted to the corresponding aldehydes and subsequently to the epoxides. epo.org However, the instability of the 6-fluoro-chromanyl aldehyde can lead to racemization. epo.org Alternative methods include the conversion of chroman carboxylic esters to α-haloketones, followed by reduction and cyclization to form the epoxide. google.comepo.org The separation of chromane epoxide diastereomers can be achieved using chromatographic techniques, which allows for the isolation of the desired stereoisomers in high purity early in the synthetic sequence. rotachrom.com

| Precursor | Method | Key Intermediate | Challenges | Reference |

|---|---|---|---|---|

| Racemic 6-fluoro-chroman-2-yl-carboxylic acid | Diastereomeric amide formation and fractional crystallization | Enantiopure 6-fluoro-chroman-2-yl-carboxylic acids | - | google.com |

| Chroman carboxylic ester | Conversion to α-haloketone, reduction, and cyclization | Chroman epoxide | Requires low temperatures. | google.comepo.org |

| Diastereomeric chromane epoxides | Chromatography | Pure diastereomers of chromane epoxide | - | rotachrom.com |

Chiral Haloalcohols and Aminoalcohols

The synthesis of specific nebivolol stereoisomers relies heavily on the preparation of enantiomerically pure intermediates, particularly chiral haloalcohols and aminoalcohols. A key strategy involves the stereoselective reduction of α-chloroketones to produce the corresponding chiral α-chloroalcohols. These haloalcohols are crucial precursors that can then be converted into chiral aminoalcohols.

One established method avoids the formation of epoxide intermediates, which can be unstable. epo.org Instead, enantiomerically pure chromanyl chloroalcohols are synthesized and then directly converted to the corresponding aminoalcohols through a reaction under basic catalysis. epo.orggoogle.com For example, (S)-2-chloro-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol can be treated with sodium methoxide (B1231860) followed by a reaction with benzylamine (B48309) to yield (S)-2-benzylamino-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol. google.comgoogleapis.com This direct amination provides a more controlled pathway to the required chiral aminoalcohol building blocks. google.com

The reaction of these synthesized aminoalcohols with the appropriate chiral chloroalcohols ultimately leads to the various stereoisomers of Nebivolol. epo.org The choice of solvent can be surprisingly critical in these syntheses. For instance, the enantioselective reduction of chromanyl haloketones to haloalcohols has been shown to be effective in apolar solvents like cyclohexane (B81311) or heptane (B126788) when using oxazaborolidine-based catalysts, a condition not commonly described in the literature for such reductions. google.com

Enzymatic Reduction in Stereospecific Synthesis

Enzymatic reactions are a cornerstone of modern stereospecific synthesis, offering high selectivity and efficiency. In the synthesis of nebivolol, enzymatic reduction is a key step for establishing the required chirality of the intermediates. google.comgoogleapis.com This approach is often used for the asymmetric reduction of the prochiral ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7), to the chiral alcohol, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8). acs.org

Researchers have identified several stereoselective alcohol dehydrogenases (ADHs) that can efficiently catalyze this reduction, enabling the synthesis of all four possible enantiomers of the chloroalcohol with excellent enantiomeric excess (>99% ee) and high space-time yields. acs.org This biocatalytic method provides a powerful tool for producing the specific chiral precursors needed for both d-nebivolol and l-nebivolol. google.comgoogleapis.com

Another application of enzymatic processes in nebivolol synthesis is the kinetic resolution of racemic starting materials. For instance, the enzymatic resolution of a racemic ester of 6-fluoro-chroman-2-carboxylic acid can be performed using a stereoselective esterase, such as one obtained from the microorganism Ophiostoma novo-ulmi. googleapis.comgoogle.com This reaction selectively hydrolyzes one enantiomer of the ester, leaving the other unchanged. The resulting mixture of a chiral acid and a chiral ester can then be easily separated and used in subsequent steps. googleapis.comgoogle.com

| Enzymatic Process | Substrate | Product | Enzyme Type | Key Finding |

| Asymmetric Reduction | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | (R)- or (S)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | Alcohol Dehydrogenase (ADH) | Enables synthesis of all enantiomers of the chiral chloroalcohol with >99% ee. acs.org |

| Kinetic Resolution | Racemic 6-fluoro-chroman-2-carboxylic acid ester | (R)-6-fluoro-chroman-2-carboxylic acid and (S)-6-fluoro-chroman-2-carboxylic acid ester | Esterase (from Ophiostoma novo-ulmi) | Provides a method to resolve racemic starting materials with high stereoselectivity. googleapis.comgoogle.com |

Design and Synthesis of Novel Nebivolol Derivatives

Beyond the synthesis of nebivolol itself, research has extended to the design and creation of novel derivatives with potentially different biological activities. One such effort involved the synthesis of new sulphonamide and carbamate (B1207046) derivatives starting from a nebivolol intermediate. rsc.orgresearchgate.net

In this work, a key nebivolol intermediate was reacted with a variety of biologically potent sulphonyl chlorides and chloroformates to generate two new series of compounds. rsc.orgresearchgate.net The resulting sulphonamide and carbamate derivatives were then structurally characterized using spectral methods (IR, ¹H & ¹³C NMR, and mass spectrometry). rsc.orgresearchgate.net

The primary goal of synthesizing these new derivatives was to explore their potential antimicrobial and anti-inflammatory properties. rsc.org The research found that several of the new compounds exhibited promising activity against various bacterial and fungal strains. rsc.org Furthermore, selected derivatives showed potent anti-inflammatory effects in both in vitro and in vivo models. rsc.org This line of research demonstrates how the core structure of nebivolol can be used as a scaffold to develop new chemical entities with different therapeutic applications. researchgate.net

Stereoselective Molecular and Cellular Pharmacological Characterization

Differential Receptor Binding and Activation Profiles of Nebivolol (B1214574) Enantiomers

The unique pharmacological profile of nebivolol arises from the divergent actions of its stereoisomers. The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, whereas the l-enantiomer (B50610) engages the β3-adrenoceptor and stimulates endothelial nitric oxide production. nih.govnih.govdrugbank.com

d-Nebivolol: Selective β1-Adrenoceptor Antagonism

The primary mechanism of β-blockade by nebivolol is mediated by its d-enantiomer, which demonstrates high selectivity for the β1-adrenoceptor. nih.govnih.gov This selectivity is a key feature that distinguishes it from many other β-blockers.

d-Nebivolol exhibits a high affinity for β1-adrenergic receptor sites. nih.gov In studies using rabbit lung membrane preparations, nebivolol, with its activity residing in the d-enantiomer, showed a Ki value of 0.9 nM for β1-receptors. nih.gov The selectivity of d-nebivolol for β1- over β2-adrenoceptors is notable, with research indicating a significantly higher affinity for the former. nih.govresearchgate.net Specifically, the (S,R,R,R)-enantiomer (d-nebivolol) has a much greater affinity for β1-receptors compared to the (R,S,S,S)-enantiomer (l-nebivolol), which showed a 175-times lower binding affinity for these sites. nih.gov In human cardiac membranes, nebivolol demonstrated a 321-fold higher affinity for β1- versus β2-adrenergic receptors. researchgate.net

| Compound | Receptor | Ki Value (nM) | β2/β1 Selectivity Ratio | Source |

|---|---|---|---|---|

| Nebivolol (d-enantiomer) | β1-Adrenoceptor | 0.9 | 50 | nih.gov |

| l-Nebivolol | β1-Adrenoceptor | 175-fold lower affinity than d-Nebivolol | nih.gov | |

| Nebivolol | β1-Adrenoceptor (Human Cardiac) | 321-fold higher affinity for β1 vs. β2 | researchgate.net |

Studies have indicated that nebivolol dissociates slowly from β1-adrenergic receptor sites. nih.gov This characteristic of its binding kinetics may contribute to the sustained duration of its therapeutic effects.

l-Nebivolol: β3-Adrenoceptor Agonism and Endothelial Nitric Oxide Pathway Modulation

The l-enantiomer of nebivolol is responsible for the vasodilatory properties of the drug, which are mediated through the activation of the endothelial nitric oxide (NO) pathway. nih.govnih.govdrugbank.com This action is primarily achieved through agonism at the β3-adrenoceptor. drugbank.comnih.govnih.gov

l-Nebivolol stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of NO in the endothelium. nih.govdrugbank.com This activation leads to an increased synthesis of NO. nih.govnih.gov Studies in human umbilical vein endothelial cells (HUVEC) have shown that nebivolol causes a time-dependent increase in NO release. nih.gov The mechanism of eNOS activation by nebivolol involves stimulation of β3-adrenoceptors. nih.govmdpi.comjacc.org Blockade of β3-adrenoceptors has been shown to reduce the nebivolol-induced increase in NO. nih.gov Furthermore, nebivolol has been observed to increase eNOS translocation and phosphorylation at serine 1177, which are key steps in the activation of the enzyme. nih.gov

By stimulating eNOS, l-nebivolol increases the bioavailability of nitric oxide in the endothelium, vascular smooth muscle, and platelets. nih.gov This enhanced NO availability leads to vasodilation and a decrease in peripheral resistance. nih.gov In addition to increasing NO synthesis, nebivolol has been shown to reduce nitroxidative stress. nih.govahajournals.org It can decrease the production of superoxide and peroxynitrite, which are reactive oxygen species that can inactivate NO. nih.govahajournals.org By reducing the levels of these species, nebivolol helps to preserve the functional NO, thereby restoring its bioavailability, particularly in conditions of endothelial dysfunction. nih.govnih.govahajournals.org

| Parameter | Baseline (Blacks) | After Nebivolol (1.0-5.0 µmol/L) |

|---|---|---|

| Rate of NO release | ~5 times slower than whites | Restored to levels similar to whites |

| Rate of Superoxide (O2-) release | ~2 times faster than whites | Reduced |

| Rate of Peroxynitrite (ONOO-) release | ~4 times faster than whites | Reduced |

Effects on Intracellular Calcium Signaling

The influence of (R,S,R,R)-Nebivolol on intracellular calcium signaling is multifaceted and appears to be cell-type specific. In human umbilical vein endothelial cells (HUVECs), nebivolol has been shown to activate a calcium-independent transduction pathway. This pathway involves an increase in the activity of adenylate cyclase and phospholipase A2, without causing variations in intracellular calcium concentration nih.gov.

Conversely, studies on isolated rat cerebral arteries have demonstrated that nebivolol elicits significant dilation by reducing the intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle. Increasing concentrations of nebivolol led to a discernible decrease in the vascular Ca²⁺ signal, indicating that the final mechanism for its vasodilatory effect in this tissue is the reduction of smooth muscle intracellular Ca²⁺ levels plos.org. This suggests that while nebivolol can operate through calcium-independent pathways in endothelial cells to promote vasodilation, it can also directly impact calcium levels in smooth muscle cells to achieve a similar outcome.

Contribution to Vasodilation Mechanisms (In Vitro/Ex Vivo)

A significant body of in vitro and ex vivo research substantiates the vasodilatory properties of this compound, which are distinct from its beta-blocking activity. A key mechanism underlying this effect is the modulation of the L-arginine/nitric oxide (NO) pathway in the endothelium.

In precontracted strips of canine coronary and carotid arteries, nebivolol induces relaxation only when the endothelium is intact. This relaxation is antagonized by inhibitors of nitric oxide synthase (NOS), implicating the endothelial L-arginine/NO system nih.gov. Similarly, in phenylephrine-preconstricted dorsal hand veins of healthy individuals, nebivolol caused venodilation that was antagonized by N(G)-monomethyl-L-arginine (L-NMMA), a NOS inhibitor nih.govnih.gov. This NO-mediated venodilator effect is significant as it can contribute to a reduction in cardiac preload nih.gov.

Studies on human forearm resistance vessels have further elucidated this mechanism. During brachial artery infusions, racemic nebivolol increased forearm blood flow, an effect that was not observed with the beta-blocker atenolol nih.gov. This vasodilation was significantly inhibited by L-NMMA, and this inhibition was reversed by the co-infusion of L-arginine nih.gov. Notably, both the (S,R,R,R) and (R,S,S,S) enantiomers of nebivolol produced similar increases in forearm blood flow, indicating that both contribute to the vasodilatory action nih.gov. The vasodilatory properties of nebivolol, mediated by NO, have been observed in various vascular districts and are a consistent finding across multiple experimental models tandfonline.comresearchgate.net. While the primary mechanism is NO-dependent, some research in rat aortic segments suggests that at high concentrations, nebivolol may also exhibit non-competitive antagonism at alpha-adrenergic receptors, though this is not considered its primary vasodilatory pathway journaljammr.com.

Interactive Data Table: In Vitro/Ex Vivo Vasodilation Studies of Nebivolol

| Vascular Bed | Species | Pre-contraction Agent | Key Finding | Mechanism |

| Canine Coronary Artery | Canine | Endothelium-dependent relaxation | L-arginine/NO pathway nih.gov | |

| Canine Carotid Artery | Canine | Endothelium-dependent relaxation | L-arginine/NO pathway nih.gov | |

| Human Dorsal Hand Vein | Human | Phenylephrine | Dose-dependent venodilation | NO-mediated nih.govnih.gov |

| Human Forearm Resistance Vessels | Human | Increased blood flow | L-arginine/NO pathway nih.gov | |

| Rat Aorta | Rat | Phenylephrine | Relaxation (age-independent) | Not NO or cyclooxygenase dependent journaljammr.com |

| Mouse Thoracic Aorta | Mouse | Increased NO release (with in vivo metabolized nebivolol) | Endothelial β2-receptor mediated ahajournals.org |

Synergy in Receptor-Mediated Effects

The cardiovascular effects of this compound, a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol), are a result of the synergistic interaction between its two enantiomers. The selective beta-1 adrenoceptor blockade is almost exclusively attributed to d-nebivolol nih.govresearchgate.netresearchgate.net.

While d-nebivolol is responsible for the effect on heart rate, both enantiomers contribute synergistically to the reduction in blood pressure nih.govresearchgate.netresearchgate.net. The hypotensive effects of d-nebivolol are enhanced by the presence of l-nebivolol, which on its own does not significantly influence blood pressure nih.govresearchgate.net. The l-enantiomer is primarily responsible for the stimulation of endothelial NO synthesis, leading to vasodilation and a decrease in peripheral resistance researchgate.netresearchgate.netdrugbank.com. This combination of beta-1 blockade from d-nebivolol and NO-mediated vasodilation from l-nebivolol results in a cardiovascular profile that is distinct from conventional beta-blockers nih.govresearchgate.net. This synergistic action allows for a pronounced and lasting reduction in blood pressure, often without the undesirable decrease in cardiac output seen with other beta-blockers nih.govresearchgate.net.

Non-Adrenergic Receptor Interactions

S1A Binding Site Affinity

Beyond its interaction with adrenergic receptors, nebivolol has been shown to bind to serotonin (B10506) 5-HT1A (S1A) receptor binding sites. In vitro studies have determined the affinity of nebivolol for S1A sites, reporting a Ki value of 20 nM nih.gov. The stereospecific requirements for this interaction are different from those for the beta-1 adrenergic receptor, indicating a distinct binding profile nih.gov. This affinity for S1A binding sites is also observed with other nonselective beta-blockers such as carvedilol, pindolol, and propranolol nih.gov.

Modulation of Ryanodine Receptor-Mediated Calcium Release

This compound has been identified as a modulator of intracellular calcium release through its interaction with the cardiac ryanodine receptor (RyR2), a critical component of excitation-contraction coupling in cardiomyocytes wikipedia.org. Research has demonstrated that nebivolol suppresses spontaneous Ca²⁺ release mediated by RyR2 nih.govnih.govopenalex.org. This inhibitory action is achieved by reducing the opening of single RyR2 channels nih.govnih.gov.

This effect is not dependent on its beta-blocking activity, as the non-beta-blocking enantiomer, l-nebivolol, also effectively suppresses store overload-induced Ca²⁺ release (SOICR) nih.govnih.gov. By suppressing these spontaneous calcium waves, nebivolol shows potential as an agent for managing Ca²⁺-triggered arrhythmias nih.govnih.govresearchgate.net. In experimental models, nebivolol has been shown to suppress catecholaminergic polymorphic ventricular tachycardia (CPVT) in mice with a RyR2 mutation nih.govnih.gov.

Interactive Data Table: Effects of Nebivolol on Ryanodine Receptor (RyR2) Function

| Experimental Model | Parameter Measured | Effect of Nebivolol | Reference |

| HEK293 cells | Spontaneous Ca²⁺ oscillations | Suppression | nih.gov |

| Single RyR2 channels | Channel opening | Reduction | nih.govnih.gov |

| Intact mouse hearts (with RyR2 mutation) | Spontaneous Ca²⁺ waves | Suppression | nih.gov |

| Mice with RyR2 mutation | Catecholaminergic polymorphic ventricular tachycardia (CPVT) | Suppression | nih.govnih.gov |

Potential β-Arrestin Biased Agonism at β2-Adrenoceptors (Immune Cell Context)

Emerging research suggests that nebivolol may function as a β-arrestin biased agonist at the β2-adrenoceptor, particularly within the context of immune cells. This mode of action is distinct from classical G-protein-mediated signaling. In human memory T-helper cells, nebivolol has been shown to inhibit the development of pro-inflammatory Th17 cells and their response in an NF-κB-dependent manner biorxiv.orgnih.govnih.gov. This effect is mediated through the β2-adrenoceptor, as demonstrated by the lack of IL-17A suppression in β2-knockout memory Th cells treated with nebivolol biorxiv.orgnih.gov. The inhibitory action of nebivolol on Th17 differentiation contrasts with the effect of the conventional β2-agonist terbutaline, which promotes this process biorxiv.org.

This biased agonism involves G protein-coupled receptor kinase (GRK)/β-arrestin signaling, leading to downstream effects such as the phosphorylation of extracellular signal-regulated kinase (ERK) plos.orgresearchgate.net. This signaling pathway is independent of Gαs and does not significantly alter cAMP levels plos.orgresearchgate.net. The potential of nebivolol to act as a β-arrestin biased agonist at β2-adrenoceptors suggests a novel anti-inflammatory mechanism and highlights its potential for therapeutic interventions in chronic autoimmune conditions characterized by elevated IL-17A levels nih.govnih.gov.

Cellular Antioxidant Mechanisms of this compound

This compound, a third-generation beta-blocker, exhibits notable antioxidant properties that contribute to its cardiovascular protective effects. These mechanisms extend beyond its primary beta-1 adrenergic receptor antagonism and are crucial for its vasodilatory and endothelial-protective actions. The compound's ability to modulate cellular redox states is primarily centered on its capacity to reduce reactive oxygen species (ROS) and prevent the uncoupling of endothelial nitric oxide synthase (eNOS).

Reduction of Reactive Oxygen Species (ROS)

This compound has been demonstrated to decrease oxidative stress by directly and indirectly reducing the levels of reactive oxygen species. This antioxidant activity is a key component of its pharmacological profile, helping to mitigate the cellular damage caused by ROS and improve the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature. nih.govnih.gov

Research has shown that nebivolol can directly scavenge ROS. Studies involving isolated rat aortic rings exposed to ROS through electrolysis demonstrated that nebivolol protected against ROS-induced endothelial damage. researchgate.net Further analysis using HPLC measurements confirmed that nebivolol concentrations decreased upon exposure to ROS, indicating that the molecule itself is degraded through its reaction with these reactive species. researchgate.net This direct scavenging action helps to alleviate the impairment of endothelium-dependent vasorelaxation caused by oxidative stress. researchgate.net

In addition to direct scavenging, nebivolol also curtails ROS production by inhibiting key enzymatic sources, particularly NADPH oxidase. ahajournals.orgkarger.com In studies with angiotensin II-treated rats, nebivolol treatment prevented the increased expression of various NADPH oxidase subunits, including Nox1, Nox2, p22phox, p47phox, p67phox, and Rac1. ahajournals.org By inhibiting the activity of this enzyme complex, nebivolol effectively reduces the generation of superoxide radicals in vascular tissues and inflammatory cells. karger.comresearchgate.net

Clinical and preclinical studies have consistently highlighted nebivolol's efficacy in reducing markers of oxidative stress. In essential hypertensive patients, treatment with nebivolol led to significant improvements in several oxidative parameters compared to the beta-blocker atenolol. nih.gov Specifically, nebivolol treatment reduced plasma and LDL hydroperoxides, plasma 8-isoprostanes, and oxidized LDL. nih.gov Furthermore, in endothelial cells exposed to oxidative stress, plasma from nebivolol-treated patients reduced the concentration of ROS and superoxide (O2•−). nih.gov

The table below summarizes the findings from a study investigating the effect of nebivolol on markers of oxidative stress in hypertensive patients.

| Oxidative Stress Marker | Treatment Group | Result |

| Plasma Hydroperoxides | Nebivolol | Significantly Improved |

| LDL Hydroperoxides | Nebivolol | Significantly Improved |

| Plasma 8-isoprostanes | Nebivolol | Significantly Improved |

| Plasma ox-LDL | Nebivolol | Significantly Improved |

| LDL Lag Phase | Nebivolol | Significantly Improved |

| Endothelial Cell ROS | Nebivolol | Reduction |

| Endothelial Cell O2•− | Nebivolol | Reduction |

Prevention of eNOS Uncoupling

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for the production of nitric oxide (NO), a potent vasodilator that plays a key role in maintaining vascular homeostasis. nih.gov Under conditions of oxidative stress, a deficiency in the eNOS cofactor tetrahydrobiopterin (BH4) can lead to a phenomenon known as eNOS uncoupling. nih.gov In this state, eNOS produces superoxide radicals instead of NO, thereby exacerbating oxidative stress and contributing to endothelial dysfunction. nih.gov

This compound has been shown to prevent or reverse eNOS uncoupling, thereby restoring the bioavailability of NO. nih.govahajournals.orgresearchgate.net This action is intrinsically linked to its antioxidant properties, as the reduction of ROS helps to preserve the integrity of BH4. researchgate.net By inhibiting NADPH oxidase and scavenging superoxide, nebivolol reduces the oxidative burden that leads to BH4 oxidation and subsequent eNOS uncoupling. ahajournals.orgresearchgate.net

Studies have demonstrated that nebivolol's ability to enhance NO bioavailability is not solely due to increased eNOS expression but also through the maintenance of its coupled state. ahajournals.org In endothelial cells from Black American donors, who exhibit a predisposition to endothelial dysfunction characterized by low NO bioavailability and high superoxide levels, nebivolol treatment was found to restore the balance. ahajournals.org It reversed eNOS uncoupling, leading to a significant increase in the NO/peroxynitrite (ONOO−) ratio. ahajournals.org Peroxynitrite is formed from the reaction of NO with superoxide and is a potent oxidant; a higher NO/ONOO− ratio is indicative of improved endothelial function. ahajournals.org

The beneficial effects of nebivolol on eNOS coupling have also been observed in animal models of hypertension. In spontaneously hypertensive rats (SHR), which exhibit significant eNOS uncoupling and endothelial dysfunction, treatment with nebivolol inhibited this uncoupling. nih.gov This was evidenced by a marked increase in the [NO]/[ONOO−] ratio in mesenteric arteries, restoring it to levels seen in normotensive rats. nih.gov This effect was attributed to the potent antioxidant mechanism of nebivolol, independent of its beta-1 blockade activity. nih.gov

The following table illustrates the impact of nebivolol on the [NO]/[ONOO−] ratio in spontaneously hypertensive rats (SHR) compared to normotensive Wistar Kyoto (WKY) rats, indicating its ability to reverse eNOS uncoupling.

| Animal Model | Treatment | [NO]/[ONOO−] Ratio |

| WKY (Normotensive) | Calcium Ionophore (CI) | 2.77 ± 0.05 |

| SHR (Hypertensive) | Calcium Ionophore (CI) | 1.14 ± 0.11 |

| SHR (Hypertensive) | Nebivolol (10 µmol/L) | 3.09 ± 0.04 |

Advanced Analytical and Preparative Methodologies for Nebivolol Stereoisomers

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral chromatography is an essential tool for the separation of nebivolol (B1214574) stereoisomers. nih.gov The selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase are critical for achieving effective resolution between the enantiomers and related diastereomeric impurities. scispace.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the enantiomeric resolution of nebivolol due to its reproducibility, selectivity, and sensitivity. researchgate.net Method development focuses on optimizing the interactions between the stereoisomers and a chiral stationary phase to achieve baseline separation.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and high enantioselectivity for resolving various chiral compounds, including nebivolol. researchgate.netnih.gov

Several amylose-based CSPs are effective for separating nebivolol stereoisomers. Columns such as Chiralpak AD, containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, and its reversed-phase counterpart, Chiralpak AD-RH, have been successfully used. researchgate.net A novel method was developed for the quantitative determination of ten stereoisomers of Nebivolol using an amylose-based Chiralpak AD-3 (250 × 4.6 mm, 3 μm) column. scispace.comnih.gov Another effective amylose-based column is the 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)], which has been used for rapid and economic chiral HPLC methods. researchgate.netnih.gov Similarly, cellulose-based phases like Lux-Cellulose-2 and cellulose tris(3,5-dichlorophenylcarbamate) have also been utilized for the chiral resolution of nebivolol and other beta-blockers. nih.govnih.gov

Table 1: Examples of Chiral Stationary Phases Used for Nebivolol Separation

| Chiral Stationary Phase (CSP) | Base Material | Chiral Selector | Application Reference |

|---|---|---|---|

| Chiralpak AD-3 | Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of 10 nebivolol stereoisomers. scispace.comnih.gov |

| Chiralpak AD / AD-RH | Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Enantiomeric resolution in normal and reversed-phase modes. researchgate.net |

| 3-AmyCoat | Amylose | Tris-(3,5-dimethylphenyl carbamate) | Rapid enantiomeric resolution in dosage forms. researchgate.netnih.gov |

| Lux-Cellulose-2 | Cellulose | Cellulose tris(3‐chloro‐4‐methylphenylcarbamate) | Enantioseparation of nebivolol and other beta-blockers. nih.gov |

| Cellulose Tris (3,5-dichlorophenylcarbamate) CSP | Cellulose | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiral resolution of nebivolol and other clinically used drugs. nih.gov |

The composition of the mobile phase plays a crucial role in achieving chiral separation by influencing the interactions between the analyte and the CSP. fagg.be Optimization involves adjusting the solvent ratios and incorporating additives to enhance resolution.

For normal-phase HPLC, mobile phases typically consist of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol modifier such as ethanol (B145695) or isopropanol, and a basic additive like diethylamine (B46881) (DEA) or diethanolamine. researchgate.netnih.govscispace.com For example, a mobile phase of n-hexane–ethanol–isopropanol–diethanolamine in a 42:45:13:0.1 (v/v/v/v) ratio was used with a Chiralpak AD-3 column to separate ten stereoisomers of nebivolol. scispace.comnih.gov Another rapid method utilized a mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v) to achieve separation within 12 minutes. researchgate.netnih.gov The type of alcohol used can also influence the elution order of the enantiomers. capes.gov.br For reversed-phase applications, mobile phases can consist of pure alcohols like ethanol and 1-propanol (B7761284) or mixtures such as acetonitrile (B52724) and aqueous ammonium (B1175870) carbonate. researchgate.netanalchemres.org

Table 2: Selected HPLC Mobile Phase Compositions for Nebivolol Separation

| Stationary Phase | Mobile Phase Composition | Mode | Key Findings | Reference |

|---|---|---|---|---|

| Chiralpak AD-3 (3 μm) | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1 v/v/v/v) | Normal Phase | Resolution >2.0 for all ten stereoisomer pairs. | scispace.comnih.gov |

| 3-AmyCoat | n-heptane-ethanol-DEA (85:15:0.1 v/v) | Normal Phase | Rapid separation achieved in 12 minutes. | researchgate.netnih.gov |

| Lux-Cellulose-2 | n-hexane: ethanol: diethylamine (75:25:0.1 v/v) | Normal Phase | High-resolution separation of nebivolol and other beta-blockers. | nih.gov |

| Chiralpak AD / AD-RH | Ethanol or 1-Propanol | Normal / Reversed Phase | Best resolution achieved at a flow rate of 0.5 ml/min. | researchgate.net |

| CHIRALPACK AY-RH | Acetonitrile:Ammonium Carbonate in water (80:20 v/v) | Reversed Phase | Sensitive LC-MS/MS method for enantiomer determination in plasma. | analchemres.org |

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes, which are stabilized by a combination of intermolecular interactions. researchgate.net For nebivolol separation on polysaccharide-based CSPs, the primary chiral recognition mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. researchgate.netnih.gov

UltraPerformance Convergence Chromatography (UPC²) represents a significant advancement in separation science, merging the principles of Supercritical Fluid Chromatography (SFC) with the high-resolution capabilities of Ultra-Performance Liquid Chromatography (UPLC). waters.com This technique offers a powerful alternative to traditional HPLC for chiral analysis, providing enhanced speed, efficiency, and sustainability. waters.cominventi.in

For the enantiomeric separation of nebivolol, UPC² provides a fast and effective method, achieving baseline resolution of the isomers in under six minutes. waters.com This represents a substantial improvement in analysis throughput, estimated to be up to 80% higher than traditional LC methods. waters.com Furthermore, the use of supercritical carbon dioxide as the primary mobile phase component significantly reduces the consumption of toxic and costly organic solvents, leading to a cost reduction of up to 65%. waters.com The method demonstrates high reproducibility, with short column conditioning times of only 5 to 10 minutes, compared to the several hours often required for normal-phase HPLC methods. waters.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. A supercritical fluid, most commonly carbon dioxide, possesses properties intermediate between a gas and a liquid. It has a liquid-like density, which allows it to dissolve analytes like a liquid, but also has low viscosity and high diffusivity, similar to a gas. fagg.be

These properties are highly advantageous for chiral separations. The low viscosity of the mobile phase allows for the use of higher flow rates without generating excessive backpressure or losing significant column efficiency, which leads to faster analyses. researchgate.netfagg.be The high diffusivity facilitates rapid mass transfer between the mobile phase and the stationary phase, contributing to sharper peaks and improved resolution. Consequently, SFC is often considered a superior technique to HPLC for chiral separations, particularly on a preparative scale, due to its higher efficiency, faster analysis capability, and reduced environmental impact. researchgate.net UPC² technology leverages these principles, applying them in systems designed with sub-2-μm particle columns to achieve even greater resolving power and speed. waters.com

UltraPerformance Convergence Chromatography (UPC2) for Enhanced Resolution

Hyphenated Techniques for Stereoisomer Characterization and Quantification

The precise characterization and quantification of nebivolol stereoisomers are paramount due to their distinct pharmacological activities. Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable for the stereoselective analysis of nebivolol in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the simultaneous determination of nebivolol enantiomers in human plasma. analchemres.organalchemres.org This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the d-isomer, (S,R,R,R)-nebivolol, and the l-isomer, (R,S,S,S)-nebivolol. analchemres.orgresearchgate.net The d-isomer is primarily responsible for the β1 adrenergic receptor antagonism, while the l-isomer contributes to the release of nitric oxide from endothelial cells. researchgate.netnih.gov

A key aspect of LC-MS/MS in the quantitative analysis of nebivolol enantiomers is the use of Multi-Reaction Monitoring (MRM). analchemres.orgresearchgate.netsid.ir In this mode, specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard, which significantly enhances the selectivity and sensitivity of the analysis. analchemres.org For nebivolol enantiomers, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 406.3 is often selected as the precursor ion. analchemres.orgresearchgate.net This precursor ion is then fragmented, and a specific product ion, for instance, at m/z 151.1, is monitored. analchemres.orgresearchgate.net

One validated LC-MS/MS method demonstrated linearity for plasma concentrations ranging from 25 to 2500 pg/mL for each isomer. nih.gov Another study reported a linear range of 20.0 to 6000 pg/mL for both S-RRR and R-SSS nebivolol. analchemres.organalchemres.orgresearchgate.net The use of a deuterated internal standard, such as racemic nebivolol-D4, helps to ensure the accuracy and precision of the quantification. analchemres.organalchemres.org The MRM transition for nebivolol-D4 is typically monitored at m/z 411.3 > 151.1. analchemres.org The validation of these methods, in accordance with regulatory guidelines, has shown excellent precision and accuracy. analchemres.orgresearchgate.netsid.ir

| Parameter | (S,R,R,R)-Nebivolol | (R,S,S,S)-Nebivolol | Reference |

|---|---|---|---|

| Linearity Range (pg/mL) | 20.0 - 6000 | 20.0 - 6000 | analchemres.orgresearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | analchemres.orgresearchgate.net |

| Intra-day Accuracy (%) | 95.23 - 100.87 | 94.24 - 101.24 | analchemres.org |

| Inter-day Accuracy (%) | 95.23 - 100.87 | 94.24 - 101.24 | analchemres.org |

| Intra-day and Inter-day Precision | Within ±15% (at LLOQ level ±20%) | Within ±15% (at LLOQ level ±20%) | analchemres.orgresearchgate.net |

Effective sample preparation is crucial to remove interfering substances from the biological matrix, such as plasma, and to concentrate the analytes before LC-MS/MS analysis. analchemres.org Solid Phase Extraction (SPE) is a commonly employed technique for the extraction of nebivolol enantiomers from human plasma. analchemres.organalchemres.org Ion-exchange cartridges have been successfully used for this purpose. analchemres.organalchemres.orgresearchgate.net

In a typical SPE procedure, a small volume of plasma (e.g., 300 µL) is processed. analchemres.org The recovery of the analytes is an important parameter to assess the efficiency of the extraction method. Studies have shown consistent and high recovery rates for both nebivolol enantiomers using SPE. For instance, the recovery of (S,R,R,R)-nebivolol was reported to be between 72.29% and 80.98%, while the recovery for (R,S,S,S)-nebivolol was between 74.35% and 82.60% across different concentration levels. analchemres.org While high recovery is desirable, the consistency and precision of the recovery are more critical for a robust bioanalytical method. analchemres.org

| Analyte | Concentration Level | Recovery (%) | Reference |

|---|---|---|---|

| (S,R,R,R)-Nebivolol | Low | 78.94 | analchemres.org |

| Middle | 80.98 | ||

| High | 72.29 | ||

| (R,S,S,S)-Nebivolol | Low | 80.88 | analchemres.org |

| Middle | 82.60 | ||

| High | 74.35 |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) for Metabolite Identification

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) is a powerful tool for the identification of drug metabolites. mdpi.comnih.gov This technique provides high mass accuracy, which allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. mdpi.comescientificpublishers.com

A study utilizing LC-HR-MS coupled with chemometric analysis investigated the phase I hepatic metabolism of nebivolol using human liver microsomes. mdpi.comnih.gov This approach led to the identification of six biotransformation products. mdpi.comnih.govresearchgate.net Five of these were previously known metabolites resulting from alicyclic hydroxylation, dihydroxylation, aromatic hydroxylation, and alicyclic oxidation of the parent compound. mdpi.comnih.govresearchgate.net

Significantly, this study reported the discovery of a previously unidentified metabolite, which was formed through N-dealkylation of nebivolol. mdpi.comnih.govresearchgate.net The structure of this new metabolite was proposed as 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol. mdpi.comnih.govresearchgate.net It is noteworthy that some known metabolites of nebivolol were not detected in this in vitro study, suggesting they may be formed through non-hepatic pathways. mdpi.comnih.gov

| Metabolite Type | Metabolic Reaction | Reference |

|---|---|---|

| Known Metabolite | Alicyclic Hydroxylation | mdpi.comresearchgate.net |

| Known Metabolite | Alicyclic Dihydroxylation | mdpi.comresearchgate.net |

| Known Metabolite | Aromatic Hydroxylation | mdpi.comresearchgate.net |

| Known Metabolite | Alicyclic Oxidation | mdpi.comresearchgate.net |

| Newly Identified Metabolite | N-dealkylation | mdpi.comresearchgate.net |

Metabolic Pathways and Biotransformation of Nebivolol Stereoisomers

Phase I Biotransformation Pathways

Phase I metabolism of nebivolol (B1214574) primarily involves oxidative processes aimed at increasing the hydrophilicity of the compound to facilitate its excretion. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

The metabolism of nebivolol is heavily reliant on the cytochrome P450 system, with CYP2D6 playing a major role. mdpi.comnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govresearchgate.net In EMs, nebivolol undergoes rapid and extensive hydroxylation, whereas in PMs, this pathway is deficient, leading to significantly higher plasma concentrations and a longer half-life of the parent drug. nih.govresearchgate.netnih.gov

| Enzyme | Role in Nebivolol Metabolism | Primary Stereoisomer Substrate | Reference |

|---|---|---|---|

| CYP2D6 | Major metabolic pathway, responsible for hydroxylation. Subject to genetic polymorphism affecting metabolic rate. | l-nebivolol | mdpi.comnih.gov |

| CYP2C19 | Contributes to metabolism, particularly for d-nebivolol. | d-nebivolol | nih.govresearchgate.net |

| CYP3A4 | Plays a minor role in the overall metabolism of nebivolol. | Not specified | nih.govresearchgate.net |

Hydroxylation is a primary Phase I metabolic pathway for nebivolol, leading to the formation of several active metabolites. nih.gov The main product of this reaction is 4-hydroxynebivolol. mdpi.com Both aromatic and alicyclic hydroxylation occur. nih.govnih.gov Aromatic hydroxylation can result in the formation of metabolites like 7-fluoro-6-hydroxy-nebivolol or 5-fluoro-6-hydroxy-nebivolol. nih.gov

In addition to simple hydroxylation, further oxidation can occur. For instance, alicyclic mono- and dihydroxy-metabolites can be dehydrogenated to form 4-ketonebivolol and alicyclic hydroxy-4-ketonebivolol, respectively. nih.gov These oxidative metabolites, particularly the hydroxylated forms, are pharmacologically active. nih.govnih.gov

N-dealkylation represents another, albeit less significant, Phase I metabolic pathway for nebivolol. nih.govnih.gov This process involves the removal of an alkyl group from the nitrogen atom of the nebivolol molecule. researchgate.net Oxidative N-dealkylation can lead to the formation of compounds such as 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethane-1,2-diol, which can be further oxidized. nih.gov A novel N-dealkylation product, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, has also been identified in studies using human liver microsomes. nih.govnih.gov Unlike the hydroxylated metabolites, N-dealkylated products are generally considered to be pharmacologically inactive. nih.govnih.gov

Phase II Biotransformation: Glucuronidation Pathways

Following Phase I oxidation, nebivolol and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily direct glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to the drug or its metabolites, which significantly increases their water solubility and facilitates their renal and fecal excretion. nih.gov Glucuronidation is a major metabolic route, especially in CYP2D6 poor metabolizers, where the hydroxylation pathway is impaired. mdpi.comnih.gov In these individuals, O-glucuronidation of the unchanged parent drug becomes a more dominant pathway. mdpi.com The resulting glucuronide conjugates are considered pharmacologically inactive. nih.govnih.gov

In Vitro Metabolic Studies (e.g., Human Liver Microsomes)

In vitro models, particularly human liver microsomes (HLMs), are crucial tools for studying the metabolic pathways of drugs like nebivolol. nih.govresearchgate.net HLMs contain a high concentration of Phase I enzymes, including the cytochrome P450 family, making them ideal for investigating oxidative metabolism. nih.gov

Studies using HLMs have confirmed that nebivolol is extensively metabolized. nih.gov These experiments have been instrumental in identifying the specific CYP450 enzymes involved (CYP2D6, CYP2C19, CYP3A4) and in characterizing the various metabolites formed through hydroxylation, oxidation, and N-dealkylation. nih.govresearchgate.netnih.gov For example, one HLM-based study identified six different biotransformation products of nebivolol, including previously known hydroxylated and oxidized metabolites, as well as a novel N-dealkylated metabolite. nih.govnih.gov Such studies allow for a detailed reconstruction of the hepatic metabolism of nebivolol, although they may not capture metabolites formed in other tissues. nih.gov

Activity of Nebivolol Metabolites

Both aromatic hydroxylated and alicyclic oxidized metabolites have pharmacological activity similar to that of the parent drug. nih.govnih.gov In contrast, the N-dealkylated metabolites and the glucuronide conjugates are considered inactive. nih.govnih.gov Some studies have also suggested that certain metabolites, along with the parent compound, may contribute to the nitric oxide (NO)-mediated vasodilatory effects of nebivolol. nih.govresearchgate.net

| Metabolite Class | Examples | Pharmacological Activity | Reference |

|---|---|---|---|

| Hydroxylated Metabolites | 4-hydroxynebivolol, 7-fluoro-6-hydroxy-nebivolol | Active (β-blocking activity) | nih.govnih.gov |

| Oxidized Metabolites | 4-ketonebivolol, alicyclic hydroxy-4-ketonebivolol | Active (similar to parent drug) | nih.govnih.gov |

| N-Dealkylated Metabolites | 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol | Inactive | nih.govnih.gov |

| Glucuronide Conjugates | Nebivolol-O-glucuronide | Inactive | nih.govnih.gov |

Computational and Theoretical Investigations of Nebivolol

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as Nebivolol (B1214574), and its receptor at the atomic level.

Studies have focused on docking Nebivolol and its isomers with its primary target, the β-adrenergic receptors, as well as other potential targets. Docking simulations of the (SRRR)-nebivolol isomer, which possesses the highest affinity for the β2-adrenergic receptor (β2AR), have been performed to elucidate the binding mode. nih.gov These simulations help identify key amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov For the β2AR, the binding cavity is lined by residues including Trp 109, Asp 113, Val 114, Phe 193, Ser 203, Ser 207, Trp 286, Phe 290, and Tyr 308, among others. nih.gov

Beyond its primary target, docking studies have explored Nebivolol's interactions with other proteins, suggesting a basis for its diverse pharmacological effects. In one study, docking was used to screen FDA-approved drugs against the mitochondrial protein mitoNEET, a potential target for explaining the antioxidant activity of some drugs. osf.io Nebivolol was identified as a potential binder, and docking analysis revealed that it could form two hydrogen bond interactions with the active site residues of mitoNEET. osf.io Another study identified Nebivolol as a potent blocker of the TRPM8 ion channel through a screening approach that included molecular docking. nih.gov

Computational drug repositioning studies have also employed docking to investigate Nebivolol's potential against other diseases. For Chagas disease, a virtual screening approach identified Nebivolol as a putative inhibitor of Trypanosoma cruzi dihydrofolate reductase-thymidylate synthase (TcDHFR-TS). mdpi.com The docking calculations predicted that Nebivolol binds to TcDHFR-TS through a combination of interactions:

π-stacking: with Phenylalanine-52 (PHE-52)

Hydrogen bonds: with Alanine-28 (ALA-28), Glycine-156 (GLY-156), Glycine-157 (GLY-157), and Tyrosine-16 (TYR-16)

Hydrophobic contacts: with Isoleucine-41 (ILE-41), Phenylalanine-52 (PHE-52), Lysine-79 (LYS-79), and Tyrosine-160 (TYR-160) mdpi.com

| Target Protein | Key Interacting Residues | Type of Interaction | Study Focus |

| β2-Adrenergic Receptor | Trp 109, Asp 113, Tyr 308, etc. | Not specified in detail | Primary Target Interaction |

| mitoNEET | Active site residues | Hydrogen Bonding | Antioxidant Activity |

| TRPM8 Channel | Transmembrane binding site | Not specified in detail | Drug Repurposing |

| TcDHFR-TS | PHE-52, ALA-28, GLY-156, etc. | π-stacking, Hydrogen Bonding, Hydrophobic | Drug Repurposing (Chagas) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. spu.edu.symdpi.com The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. mdpi.com These models are powerful tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and reducing the number of necessary experiments. spu.edu.sy

While comprehensive QSAR studies focusing exclusively on Nebivolol analogues are not widely reported in the provided literature, Nebivolol has been included in broader computational studies that utilize QSAR principles. For instance, in a study aimed at identifying off-target activities, a pharmacophore-based 3D-QSAR model was developed to identify compounds with antagonistic activity against the adenosine (B11128) A2a receptor. biorxiv.org Nebivolol was part of the library of known drugs screened in this safety profiling study. biorxiv.org

The development of a robust QSAR model involves several critical steps, including the careful selection of a training set of molecules with known activities, the calculation of molecular descriptors (which quantify physicochemical properties), and the use of statistical methods like multiple linear regression to build and validate the model. nih.gov Such models have been developed to predict various endpoints, from receptor binding affinity to toxicity. nih.govnih.gov The inclusion of Nebivolol in large-scale screening and modeling efforts underscores the utility of QSAR in understanding the broader pharmacological profile of existing drugs. biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, complementing the static picture offered by molecular docking. frontiersin.org These simulations calculate the motion of atoms over time, offering insights into the stability of binding poses, the role of solvent molecules, and conformational changes in the protein-ligand complex. frontiersin.org

MD simulations have been crucial in understanding the stereoselectivity of Nebivolol for the β2-adrenergic receptor. nih.govacs.org Studies simulating two optical isomers, (SRRR)-nebivolol and (SSSS)-nebivolol, with the β2AR revealed the fundamental role of water molecules in the binding site. nih.govacs.org The higher affinity of the (SRRR) isomer was attributed to favorable interactions with water molecules that hydrate (B1144303) the binding site, which in turn lowered the binding energy. nih.govacs.org This highlights that MD simulations can reveal the importance of explicit solvent molecules, a factor often not considered in standard docking calculations. frontiersin.org

In another application, MD simulations were used to validate the docking results of Nebivolol with the mitochondrial protein mitoNEET. osf.ioresearchgate.net After identifying Nebivolol as a top hit from docking, MD simulations were run for an extended period (50 nanoseconds) to assess the stability of the drug-protein complex. osf.io The root-mean-square deviation (RMSD) of the ligand's movement was monitored, with a stable, low RMSD value indicating a persistent interaction with the binding site. osf.ioresearchgate.net Nebivolol was able to maintain a mean ligand movement RMSD of less than 5 Å, suggesting a stable binding mode, whereas other screened compounds deviated significantly. osf.io

MD simulations have also been applied to formulation science, predicting the miscibility of Nebivolol hydrochloride with lipid-based nanoparticle excipients like Glyceryl Mono Oleate (GMO) and Vitamin E TPGS. researchgate.net

| Simulation System | Key Finding | Computational Metric |

| (SRRR)-Nebivolol & β2AR | Water molecules in the binding site enhance binding affinity. nih.govacs.org | Binding Energy |

| (SSSS)-Nebivolol & β2AR | Lower binding affinity compared to the (SRRR) isomer. nih.govacs.org | Binding Energy |

| Nebivolol & mitoNEET | Stable binding in the active site over 50 ns. osf.io | Root-Mean-Square Deviation (RMSD) |

| Nebivolol & Excipients | Predicted miscibility with GMO and Vit E TPGS for nanoparticle formulation. researchgate.net | Solubility Parameters |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govscispace.com Instead of calculating the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable, making it a powerful and computationally efficient tool. scispace.com It is widely used to calculate properties that provide insight into a molecule's stability and chemical behavior. mdpi.com

DFT calculations have been employed to study (R,S,R,R)-Nebivolol in the context of novel drug delivery systems. One study assessed the potential of a phosphorene nanosheet as a carrier for Nebivolol. researchgate.netresearchgate.net The researchers used DFT to calculate the optimized structures and electronic properties of Nebivolol, the phosphorene carrier, and the resulting complex. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net In the Nebivolol-phosphorene complex, analysis of these frontier molecular orbitals (FMOs) helped to understand the nature of the interaction. researchgate.net

In other research, Nebivolol was identified as a potential hit against anaplastic lymphoma kinase (ALK) through a virtual screening campaign. worldscientific.com Following docking and MD simulations, DFT calculations were performed to analyze the chemical reactivity of the identified hits, including Nebivolol, further validating their potential as inhibitors. worldscientific.com Such calculations provide a deeper understanding of the electronic properties that govern a molecule's ability to interact with a biological target. rsc.org

| System Studied | Method | Key Properties Calculated | Purpose of Study |

| Nebivolol-Phosphorene Complex | DFT | Optimized structures, HOMO-LUMO orbitals, Electronic properties researchgate.netresearchgate.net | Assess drug delivery potential |

| Nebivolol (as ALK inhibitor hit) | DFT | Chemical reactivity descriptors worldscientific.com | Validate inhibitory activity |

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding and biological activity.

Pharmacophore models related to Nebivolol have been used in several contexts, from understanding its unique characteristics to identifying new potential applications (drug repurposing). It has been noted that Nebivolol's structure, particularly with its four chiral centers and rigid ring system, diverges from the standard pharmacophore model for beta-blockers. nih.gov This structural uniqueness may be related to its distinct pharmacological profile. nih.gov

In drug repurposing efforts, pharmacophore models have been used as 3D queries to screen databases of existing drugs for new activities. In one study, a pharmacophore model for anaplastic lymphoma kinase (ALK) inhibitors was developed and used to screen the DrugBank database, which led to the identification of Nebivolol as a potential hit. worldscientific.com Similarly, a feature-based pharmacophore model was developed from compounds known to inhibit the main protease (Mpro) of the SARS-CoV-2 virus; this model was then used to screen a library of FDA-approved drugs, again identifying Nebivolol as a candidate. rsc.org Another study calculated pharmacophore models for eight different biotargets of cardioprotective drugs, including the β1-adrenergic receptor, and analyzed how well various compounds, including Nebivolol, fit these models to understand their potential for multi-target activity. researchgate.net

Computational Analysis of Synthetic Reaction Mechanisms

Computational chemistry can be a valuable tool for understanding and optimizing synthetic organic reactions. By modeling reaction pathways, transition states, and intermediates, chemists can gain insight into reaction mechanisms, stereoselectivity, and catalyst performance.

In the context of Nebivolol synthesis, computational methods have been applied to understand a crucial stereoselective step. The synthesis of Nebivolol requires the preparation of specific chiral precursors. One key step is the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (a ketone known as NEB-7) to the corresponding chiral alcohol (NEB-8). acs.org A biocatalytic approach using alcohol dehydrogenases (ADHs) was developed to achieve this transformation with high enantioselectivity. acs.org To understand the molecular basis for the observed stereoselectivity of the different enzymes, a computational approach involving the "parametrization of Prelog's rule" was used. acs.org This analysis helps to rationalize why a particular enzyme produces a specific stereoisomer, guiding the selection or engineering of biocatalysts for the efficient and stereocontrolled synthesis of the desired Nebivolol precursors. acs.org

Future Research Directions in Nebivolol Stereochemistry and Pharmacology

Exploration of Novel Synthetic Routes to Access Stereoisomers

The synthesis of nebivolol (B1214574) is complicated by the presence of four chiral centers, leading to ten possible stereoisomers. rotachrom.com Current industrial production often involves the synthesis of a racemic mixture, followed by complex separation processes. rotachrom.comgoogle.com Future research will likely focus on developing more efficient and stereoselective synthetic strategies to access individual stereoisomers, thereby avoiding costly and cumbersome purification steps. epo.orggoogleapis.com

Promising avenues include the refinement of asymmetric synthesis techniques. For instance, the Sharpless asymmetric epoxidation and dihydroxylation have been explored as methods to establish key chiral centers early in the synthetic sequence. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov Further research could optimize these methods to improve yields and enantiomeric excess. Biocatalysis, employing stereoselective enzymes like alcohol dehydrogenases, presents another innovative approach. Recent studies have identified enzymes capable of producing key nebivolol precursors with high enantiomeric purity (>99% ee) and efficiency. acs.org The development of more robust and efficient biocatalysts could significantly streamline the synthesis of specific nebivolol stereoisomers.

Table 1: Comparison of Synthetic Strategies for Nebivolol Stereoisomers

| Synthetic Strategy | Key Features | Potential Advantages | Future Research Focus |

| Asymmetric Synthesis | Utilizes chiral catalysts or reagents (e.g., Sharpless epoxidation) to create specific stereocenters. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov | Direct production of desired enantiomers, potentially reducing purification steps. | Improving catalyst efficiency, yield, and stereoselectivity. |

| Biocatalysis | Employs enzymes (e.g., alcohol dehydrogenases) for stereoselective transformations. acs.org | High enantiomeric purity, environmentally friendly conditions. | Discovering and engineering more efficient and stable enzymes. |

| Kinetic Resolution | Separates diastereomeric intermediates early in the synthetic pathway. rotachrom.comgoogle.com | Increases overall process efficiency and reduces waste of undesired isomers. | Developing novel resolution agents and separation techniques. |

Deeper Elucidation of Stereoselective Receptor-Signaling Pathways

The distinct pharmacological effects of nebivolol's enantiomers are a cornerstone of its therapeutic action. The d-enantiomer ((S,R,R,R)-nebivolol) is primarily responsible for the high-affinity, selective blockade of β1-adrenergic receptors. tandfonline.comnih.gov In contrast, the l-enantiomer (B50610) ((R,S,S,S)-nebivolol) contributes significantly to the nitric oxide (NO)-mediated vasodilation. tandfonline.comdrugbank.com However, the precise molecular interactions and downstream signaling cascades triggered by each stereoisomer are not fully understood.

Future research will aim to provide a more granular understanding of these stereoselective interactions. This includes investigating the binding of each enantiomer to different receptor subtypes, not just β1 and β2, but also β3-adrenergic receptors, which have been implicated in nebivolol's NO-releasing effects. ahajournals.orgjacc.org Studies using transfected cell lines expressing specific human adrenergic receptor subtypes can continue to clarify the binding affinities and functional consequences of each isomer. nih.gov

A key area of future investigation is the detailed mechanism of NO production stimulated by l-nebivolol. While it is known to involve the L-arginine-nitric oxide pathway and the activation of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), the exact signaling intermediates and receptor cross-talk remain to be fully mapped out. tandfonline.comahajournals.orgjyoungpharm.orgnih.gov Research could explore the potential involvement of other receptors, such as serotonin (B10506) or estrogen receptors, and their role in the stereoselective activation of NO production. jacc.org

Advanced In Vitro and Ex Vivo Mechanistic Studies

To further dissect the stereospecific actions of nebivolol, advanced in vitro and ex vivo models are essential. These studies can bridge the gap between molecular interactions and physiological responses.

Future in vitro research will likely employ sophisticated cell-based assays to probe the downstream effects of each enantiomer. This includes measuring the accumulation of second messengers like cyclic AMP (cAMP) in response to receptor binding, as has been done in Chinese hamster ovary (CHO) cells expressing human β-adrenergic receptors. nih.gov Further studies could investigate the impact of individual stereoisomers on gene expression related to inflammation, oxidative stress, and smooth muscle cell proliferation. dovepress.com

Ex vivo studies using isolated tissues and organs will remain crucial for understanding the integrated physiological effects of nebivolol's stereoisomers. For instance, investigating the endothelium-dependent vasorelaxant effects of d- and l-nebivolol in different vascular beds can provide insights into their relative contributions to blood pressure reduction. tandfonline.com Comparing the effects of nebivolol with other beta-blockers, like atenolol, in such models can highlight its unique vasodilatory properties. tandfonline.com Furthermore, ex vivo models can be used to study the effects of nebivolol's metabolites, which may also exhibit pharmacological activity. researchgate.net

Development of Enhanced Stereoselective Analytical Techniques

The accurate quantification of individual nebivolol stereoisomers in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. While several chiral HPLC methods have been developed, there is always a need for more rapid, sensitive, and economical analytical techniques. mdpi.comresearchgate.netnih.gov

Future research in this area will focus on enhancing the performance of existing methods and exploring new technologies. This includes the development of novel chiral stationary phases (CSPs) that offer better resolution and shorter analysis times. researchgate.netresearchgate.netoup.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have shown great promise for separating nebivolol enantiomers. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), which utilizes supercritical CO2 as the primary mobile phase, is an emerging technique that offers faster separations and reduced use of toxic solvents compared to traditional normal-phase LC. waters.com Further development and validation of UPC² methods could provide a more efficient and environmentally friendly approach for the chiral analysis of nebivolol. waters.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) will continue to be a vital tool for the highly sensitive and specific quantification of nebivolol isomers and their metabolites in complex biological samples like plasma. researchgate.netindexcopernicus.comanalchemres.org Future work may focus on developing methods for the simultaneous determination of multiple stereoisomers and their glucuronide metabolites. researchgate.net

Table 2: Advances in Stereoselective Analytical Techniques for Nebivolol

| Technique | Key Features | Advantages | Future Directions |

| Chiral HPLC | Utilizes chiral stationary phases to separate enantiomers. researchgate.netoup.com | Well-established, provides good resolution. | Development of more efficient and robust chiral stationary phases. |

| UPC² | Uses supercritical CO2 as the mobile phase. waters.com | Faster analysis, reduced solvent consumption, environmentally friendly. | Further method development and validation for routine analysis. |

| LC-MS/MS | Highly sensitive and specific detection of isomers and metabolites. researchgate.netanalchemres.org | Excellent for pharmacokinetic studies in biological matrices. | Development of methods for simultaneous analysis of multiple analytes. |

Computational Design and Validation of Novel Nebivolol Analogues with Tailored Activities

Computational modeling and molecular dynamics simulations are powerful tools for understanding drug-receptor interactions at the atomic level and for designing novel therapeutic agents. These approaches can be instrumental in the future development of nebivolol analogues with improved pharmacological profiles.

Molecular docking studies can be used to predict the binding modes and affinities of different nebivolol stereoisomers and novel analogues to β-adrenergic receptors. rsc.org These simulations can help to identify key structural features that determine binding selectivity and efficacy. For example, simulations have suggested that water molecules within the binding site of the β2-adrenergic receptor play a crucial role in the higher affinity of the (S,R,R,R)-nebivolol isomer. acs.orgfigshare.com

Building on these insights, future research can focus on the in silico design of new nebivolol analogues with tailored activities. For instance, it may be possible to design analogues with enhanced β1-selectivity, increased NO-potentiating effects, or a modified pharmacokinetic profile. Computational methods can help to prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process.

Following computational design, the most promising analogues would need to be synthesized and validated through in vitro and in vivo experiments to confirm their predicted activities and assess their therapeutic potential. This iterative cycle of computational design, synthesis, and experimental validation holds the key to developing next-generation beta-blockers based on the unique stereochemical framework of nebivolol.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying (R,S,R,R)-Nebivolol and its impurities in pharmaceutical formulations?

- Methodology : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection is widely validated for impurity profiling. Critical parameters include mobile phase composition (e.g., methanol:phosphate buffer), column type (C18), and gradient elution. For genotoxic impurities, GC-MS with selective ion monitoring (SIM) is preferred due to higher sensitivity . Stability-indicating methods require forced degradation studies (acid/base hydrolysis, oxidation) to confirm specificity.

Q. How should in vivo studies evaluate this compound's osteogenic effects in rodent models?

- Experimental Design : Use Sprague Dawley rats with surgically induced femoral bone defects (1–2 mm). Administer Nebivolol at 2.5 mg/kg/day postoperatively for 3 weeks. Endpoints include radiographic scoring (e.g., cortical continuity) and histopathology (e.g., osteoblast activity). Control groups must receive standard feed without intervention. Sacrifice timelines and sample preservation (10% formalin) are critical for reproducibility .

Q. What are the key considerations for synthesizing this compound intermediates?

- Synthesis Protocol : Reduce 6-fluoro-4-oxobenzopyran-2-carboxylic acid (I) via catalytic hydrogenation (H₂/Pd/C in acetic acid) to yield 6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acid (II). Further reduction with bis(2-methylpropyl)aluminum hydride and 1,1'-carbonylbis(1H-imidazole) in THF produces the aldehyde intermediate (III). Monitor enantiomeric purity using chiral HPLC .

Advanced Research Questions

Q. How does this compound's vasodilatory mechanism differ from other β-blockers in cerebral arteries?

- Mechanistic Analysis : Nebivolol induces nitric oxide (NO)-mediated dilation in basilar arteries at concentrations of 10⁻⁷–10⁻⁴ M. Use pressure myography under controlled intraluminal pressure (e.g., 80 mmHg) to isolate vasomotor effects. Compare with atenolol (β₁-selective) to demonstrate NO-dependent vs. classical β-blockade pathways. Validate via L-NAME (NO synthase inhibitor) pretreatment .

Q. What experimental strategies resolve contradictions in Nebivolol's endothelial function outcomes across clinical studies?